REACTION_CXSMILES
|
C(O[C:4](=[O:17])[C:5]([C:15]#[N:16])=[CH:6][NH:7][C:8]1[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=1)C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:14][C:11]1[N:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][CH:6]=[C:5]([C:15]#[N:16])[C:4]2=[O:17]
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Name
|
|
Quantity
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8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CNC=1C=NC(=CC1)C)C#N)=O
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Name
|
|
Quantity
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190 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
under refluxing for 5 hrs
|
Duration
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5 h
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Type
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ADDITION
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Details
|
the reaction mixture was poured into nHexane (800 mL)
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Type
|
FILTRATION
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Details
|
the solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with cold THF
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Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2C(C(=CNC2=CC1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 g | |
YIELD: PERCENTYIELD | 54.8% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |